molecular formula C6H5Cl2N3OS B8596090 4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime

4,6-Dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime

Cat. No. B8596090
M. Wt: 238.09 g/mol
InChI Key: QNDOJFRYZPCHJA-UHFFFAOYSA-N
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Patent
US07479558B2

Procedure details

To the mixture of hydroxylamine hydrochloride (139 mg, 2.0 mmol), HOAc (0.113 mL, 2.0 mmol) and EtOH (5 mL) was added 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde (223 mg, 1.0 mol) to room temperature. The solution was then heated at 50° C. for about 1 hour, 60° C. for about 30 minutes and 70° C. for about 30 minutes before it was concentrated under vacuum and washed with H2O (10-20 mL) to afford 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime (190 mg, 80%). LC-MS m/z 238 (M+H)+1.57 minute, 1.65 minute; 1H-NMR (CDCl3) δ 2.62, 2.65 (3 H), 7.53, 8.30 (1 H).
Quantity
139 mg
Type
reactant
Reaction Step One
Name
Quantity
0.113 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].CC(O)=O.[Cl:8][C:9]1[C:14]([CH:15]=O)=[C:13]([Cl:17])[N:12]=[C:11]([S:18][CH3:19])[N:10]=1>CCO>[Cl:8][C:9]1[C:14]([CH:15]=[N:2][OH:3])=[C:13]([Cl:17])[N:12]=[C:11]([S:18][CH3:19])[N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
139 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.113 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
223 mg
Type
reactant
Smiles
ClC1=NC(=NC(=C1C=O)Cl)SC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
WASH
Type
WASH
Details
washed with H2O (10-20 mL)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C=NO)Cl)SC
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.